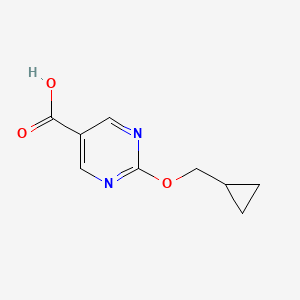

2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O3 . It is used for research and development .

Synthesis Analysis

The synthesis of pyrimidine-5-carboxylic acids involves a multi-step process . A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, where the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

- Anti-inflammatory Activities : A study reported the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which showed moderate anti-inflammatory activities, suggesting a potential use for 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid in developing anti-inflammatory agents (Tozkoparan et al., 1999).

- Cardiotonic Activities : Pyrimidine derivatives, including 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid, have been synthesized and evaluated for their cardiotonic activities, indicating potential applications in treating cardiac-related conditions (Dorigo et al., 1996).

- Antiplatelet and Antiphlogistic Activities : Certain polycyclic pyrimidine derivatives have demonstrated antiplatelet in vitro activity, along with antiphlogistic, analgesic, and antipyretic activities in various animal models, pointing towards potential therapeutic applications (Bruno et al., 2001).

Biochemical Pathways and Metabolism

- Alterations in Carbohydrate and Lipid Metabolism : A study revealed that a derivative of 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid specifically inhibits the glucose-6-phosphate translocating component of the glucose-6-phosphatase system, indicating its potential for studying and therapeutically modulating carbohydrate and lipid metabolism in conditions like type 2 diabetes (Herling et al., 1999).

- Effects on tRNA Modification : The administration of 5-fluorouridine, related to pyrimidine antimetabolites, has been found to cause a reduction in the modification of certain nucleosides in mouse liver tRNA, highlighting the influence of pyrimidine derivatives on tRNA modification processes (Lu et al., 1976).

Molecular Interactions and Drug Development

- Xanthine Oxidoreductase Inhibition : A study demonstrated that a derivative of 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid acts as a potent inhibitor of xanthine oxidoreductase, which might be beneficial for treating hyperuricemia and diseases where xanthine oxidoreductase is involved (Fukunari et al., 2004).

Safety and Hazards

The safety data sheet for “2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid” indicates that it is not classified under GHS classification . In case of exposure, the recommended first-aid measures include removing the person to fresh air, rinsing skin with water, and seeking medical advice if symptoms persist .

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)7-3-10-9(11-4-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBLDIOMWZIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)

![N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2462448.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2462450.png)

![N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2462452.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)

![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)

![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)

![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)